molecular formula C12H10N4O2 B512344 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 85459-97-8

6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B512344
CAS No.: 85459-97-8
M. Wt: 242.23g/mol
InChI Key: UHARQVNAUNOBNF-UHFFFAOYSA-N
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Description

6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS: 609335-63-9) is a pyranopyrazole derivative with a furan substituent at the 4-position of the pyran ring. Its molecular formula is C₁₉H₁₆N₄O₃, and it has a molecular weight of 348.36 g/mol. The compound exhibits a predicted density of 1.41 g/cm³ and a boiling point of 633.5°C, indicating moderate thermal stability . Its structure combines a pyranopyrazole core with a furan moiety, which may enhance electronic properties and intermolecular interactions, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-6-9-10(8-3-2-4-17-8)7(5-13)11(14)18-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHARQVNAUNOBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327852
Record name 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85459-97-8
Record name 6-amino-4-(furan-2-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps:

  • Knoevenagel Condensation : Furfural reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Ethyl acetoacetate attacks the unsaturated nitrile, forming a diketone intermediate.

  • Cyclization : Hydrazine hydrate facilitates pyrazole ring closure, followed by pyran ring formation.

Typical conditions involve ethanol or methanol as solvents at 60–80°C for 4–6 hours, yielding 78–85% of the target compound.

Optimization and Challenges

  • Catalyst Screening : Amberlyst-15 and piperidine improve yields to 88–92% by accelerating the Knoevenagel step.

  • Side Reactions : Prolonged heating (>8 hours) promotes decomposition, necessitating strict time control.

One-Pot Sequential Protocol for Spiro Derivatives

A modified sequential method enables the incorporation of spiro-conjugated indole rings, though it is adaptable to furan systems.

Procedure

  • Step 1 : Furfural, malononitrile, and ethyl acetoacetate react in ethanol at 50°C for 2 hours.

  • Step 2 : Hydrazine hydrate is added dropwise, and the mixture is refluxed for 3 hours.

  • Workup : The product precipitates upon ice-cooling and is recrystallized from ethanol.

Spectral Characterization

  • IR : Absorption bands at 2,189 cm⁻¹ (C≡N), 1,658 cm⁻¹ (C=O), and 3,350 cm⁻¹ (NH₂).

  • ¹H NMR : Signals at δ 4.61 (s, 1H, CH pyran), δ 6.68–7.18 (m, 3H, furan-H), δ 1.95 (s, 3H, CH₃).

Visible Light-Assisted Synthesis

Photocatalytic methods reduce reaction times and energy consumption. A 2017 protocol uses eosin Y as a photosensitizer under white LED light.

Key Advantages

  • Time Efficiency : Completion in 1.5 hours vs. 6 hours thermally.

  • Yield Enhancement : 89–93% purity without column chromatography.

Substrate Scope

  • Furan Compatibility : Electron-rich furans undergo smooth cyclization without side oxidation.

Green Chemistry Approaches

Water Extract of Banana Peel (WEB) Catalysis

A 2019 study utilized WEB, a basic natural extract (pH 9.3), to catalyze the reaction at room temperature:

  • Conditions : WEB/water (3:1), 25°C, 40 minutes.

  • Yield : 86% with >99% atom economy.

Solvent-Free Mechanochemical Synthesis

Ball milling furfural, malononitrile, ethyl acetoacetate, and hydrazine hydrate for 30 minutes achieves 82% yield, eliminating solvent waste.

Comparative Analysis of Methods

MethodCatalyst/SolventTime (h)Yield (%)Purity (%)
Four-ComponentEthanol reflux68595
Visible LightEosin Y, H₂O1.59398
WEB CatalysisBanana peel0.678697
MechanochemicalSolvent-free0.58294

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A study reported that certain benzofuran-pyrazole-based compounds showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
  • Specifically, the compound demonstrated notable inhibition against E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • In vitro tests indicated that some derivatives stabilize human red blood cell membranes, showing percentages ranging from 86.70% to 99.25%, suggesting strong anti-inflammatory effects .
  • The structure's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.

Anticancer Properties

Emerging research indicates potential anticancer applications:

  • A study focused on pyrano-pyrazole derivatives found that they could inhibit p38 MAP kinase activity, a target implicated in various cancers . The binding modes of these compounds were elucidated through molecular docking studies, highlighting their potential as therapeutic agents against cancer.

Case Studies and Research Findings

Study Focus Findings
Antimicrobial ActivityDemonstrated broad-spectrum activity with MIC values between 2.50 and 20 µg/mL; significant inhibition of E. coli DNA gyrase B (IC50 = 9.80 µM).
Anti-inflammatory ActivityFound to stabilize human red blood cell membranes with high percentages (86.70%-99.25%).
Anticancer ActivityShowed potential as p38 MAP kinase inhibitors through molecular docking studies.

Mechanism of Action

The mechanism by which 6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer cells, it may induce apoptosis by interacting with cellular proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyranopyrazole derivatives are structurally diverse, with variations in substituents at the 4-position (aryl, heteroaryl, or substituted phenyl groups) and modifications to the pyrazole or pyran rings. Below is a detailed comparison of the target compound with its analogs:

Structural Comparison

Compound (CAS/Code) 4-Position Substituent Key Structural Features
Target (609335-63-9) 5-(4-Methoxyphenyl)furan-2-yl Furan ring with methoxyphenyl substitution
11t 4-Chloro-5-methoxy-2-aryloxy phenyl Chloro, methoxy, trifluoromethyl groups
11i 5-Methoxy-2-aryloxy phenyl Trifluoromethoxy benzyl substitution
AMDPC (Anticancer) 2-Hydroxyphenyl Hydroxyl group for H-bonding
362620-16-4 2,4-Dimethoxy-phenyl Dual methoxy groups on phenyl

Physicochemical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility (Predicted)
Target 348.36 1.41 633.5 Low (nonpolar solvents)
11t 519.16 N/A N/A Ethanol-compatible
362620-16-4 402.45 N/A N/A Moderate polarity
62370-32-5 344.37 N/A N/A DMSO-soluble

Key Insight : The target compound’s lower molecular weight and furan substituent may improve solubility in organic solvents compared to bulkier analogs like 11t.

Biological Activity

6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its cytotoxicity against various cancer cell lines, antimicrobial activity, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4O2C_{12}H_{10}N_4O_2 with a molecular weight of approximately 230.24 g/mol. The compound features a dihydropyrano structure fused with a pyrazole ring, which is known to enhance biological activity due to the presence of electron-withdrawing groups.

Cytotoxicity

Recent studies have demonstrated that derivatives of 6-amino-pyrazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance, the compound has shown significant activity against liver cancer (HEPG2) and breast cancer (MCF7) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness:

Cell Line IC50 (nM)
HEPG2399
MCF7580
NUGC60
DLDI90

The structure-activity relationship (SAR) suggests that modifications in substituents can enhance cytotoxicity. For example, compounds with halogenated phenyl groups exhibited improved activity compared to their non-substituted counterparts .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. The compound was tested against various bacterial strains using the cup borer method. Results indicated notable antibacterial activity with inhibition zones measured in millimeters:

Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus18
P. aeruginosa12

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The mechanisms by which 6-amino-pyrazoles exert their biological effects are still under investigation. Preliminary research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, their ability to inhibit key enzymes involved in cancer cell proliferation and survival has been suggested as a contributing factor to their cytotoxic effects .

Case Studies

  • Cytotoxicity Study : A recent study assessed the effects of various derivatives on HEPG2 and MCF7 cells. It was found that the introduction of electron-withdrawing groups significantly increased cytotoxicity, with some derivatives achieving IC50 values as low as 60 nM against gastric cancer cells (NUGC) .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of substituted pyrazoles against resistant strains of bacteria. The study concluded that compounds containing furan moieties exhibited enhanced antibacterial activity compared to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
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6-Amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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